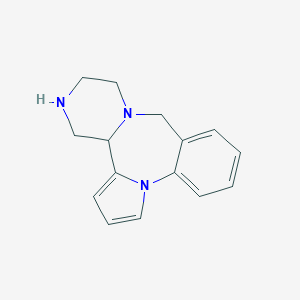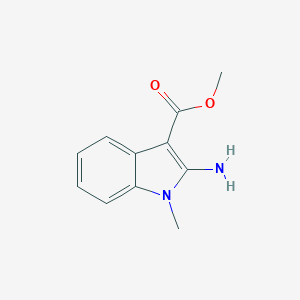
4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (HPTI) is a natural compound that belongs to the class of tetrahydroisoquinolines. It is a potential candidate for drug development due to its pharmacological properties. HPTI has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline exerts its pharmacological effects by modulating various signaling pathways. 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline has been shown to activate the Nrf2-ARE signaling pathway, which plays a critical role in the regulation of oxidative stress and inflammation. 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress-induced damage. 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the levels of glutathione, a major intracellular antioxidant, which helps in the detoxification of reactive oxygen species. Furthermore, 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a critical role in the development of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a natural compound that can be synthesized using various methods. It exhibits potent pharmacological effects and has been extensively studied for its potential therapeutic applications. However, there are also some limitations associated with the use of 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline in lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. Furthermore, its pharmacokinetic properties are not well understood, which makes it challenging to determine the optimal dose and route of administration.
Direcciones Futuras
There are several future directions for the study of 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline. Firstly, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline. Secondly, the pharmacokinetic properties of 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline need to be studied in detail to determine the optimal dose and route of administration. Thirdly, the potential of 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline as a therapeutic agent for neurodegenerative diseases, neuroinflammatory diseases, and cancer needs to be further explored. Lastly, the development of novel synthetic methods for the synthesis of 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline may lead to the discovery of new analogs with improved pharmacological properties.
Conclusion
In conclusion, 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a natural compound that exhibits potent pharmacological effects and has been extensively studied for its potential therapeutic applications. It can be synthesized using various methods, and its mechanism of action has been studied in detail. 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer activities. However, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, determine its pharmacokinetic properties, and explore its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline can be synthesized using different methods, such as the Pictet-Spengler reaction, Leimgruber-Batcho indole synthesis, and oxidative coupling of N-acetyl-phenylalanine methyl ester. The Pictet-Spengler reaction is the most commonly used method for the synthesis of 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline. In this method, 2-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the intermediate iminium ion, which then undergoes cyclization to form 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been reported to exhibit neuroprotective, anti-inflammatory, and anti-cancer activities. 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease. 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which makes it a potential candidate for the treatment of neuroinflammatory diseases. Furthermore, 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-methyl-4-phenyl-1,3-dihydroisoquinolin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-17-11-13-7-5-6-10-15(13)16(18,12-17)14-8-3-2-4-9-14/h2-10,18H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVNEIPRCIYVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C(C1)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921019 | |
| Record name | 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
113258-90-5 | |
| Record name | 4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113258905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




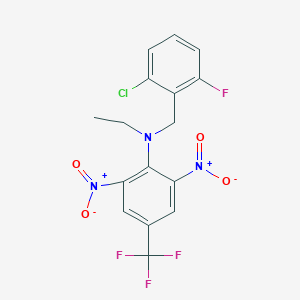
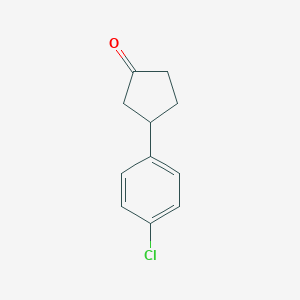
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)

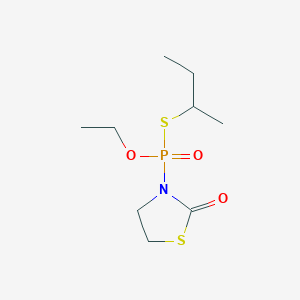
![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B52065.png)
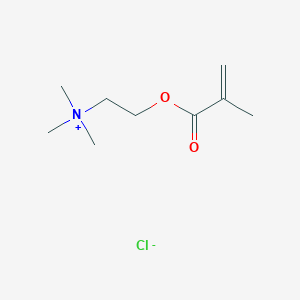
![7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione](/img/structure/B52071.png)

